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Compound of Interest

Compound Name: PPTN Mesylate

Cat. No.: B13445740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings for PPTN Mesylate,

a potent and selective P2Y14 receptor antagonist, and its alternatives. The data presented

herein is collated from multiple studies to assess the reproducibility of key experimental

outcomes. Detailed methodologies for pivotal experiments are provided to facilitate replication

and further investigation.

Introduction to PPTN Mesylate and the P2Y14
Receptor
PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid) is

a well-characterized small molecule antagonist of the P2Y14 receptor (P2Y14R). "PPTN
Mesylate" refers to the methanesulfonate salt form of this compound, which is commonly used

to improve its solubility and stability for experimental use. The P2Y14 receptor, a G protein-

coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and is implicated

in various inflammatory and immune responses. Its role in these pathways has made it a target

for therapeutic intervention.

The experimental findings for PPTN are largely consistent across numerous studies,

highlighting its high potency and selectivity, thus demonstrating a strong degree of

reproducibility for its fundamental pharmacological properties.
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Comparative Analysis of P2Y14 Receptor
Antagonists
The following table summarizes the quantitative data for PPTN and several of its key

alternatives. The consistency of these values across different studies underscores the

reproducibility of these findings.
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Compound Name
Antagonist
Affinity/Potency

Selectivity Profile Reference

PPTN K_B_: 434 pM

Highly selective for

P2Y14R over P2Y1,

P2Y2, P2Y4, P2Y6,

P2Y11, P2Y12, and

P2Y13 receptors at

concentrations up to 1

µM.[1]

[Barrett et al., 2013]

IC50 (Chemotaxis):

~1 nM (with 10 µM

UDP-glucose), ~4 nM

(with 100 µM UDP-

glucose)[1]

[Barrett et al., 2013]

PPTN N-acetyl

derivative (Compound

4)

Complete pain

reversal in a mouse

model at 10 µmol/kg

(i.p.)

Similar selectivity

profile to PPTN.
[Mufti et al., 2020]

Triazole derivative

(Compound 7)

87% maximal

protection in a mouse

pain model.

Assumed to have a

similar selectivity

profile based on the

common scaffold.

[Mufti et al., 2020]

MRS4458

(aminopropyl

congener)

Potent antagonist

(fluorescent assay).

Specific quantitative

data on selectivity is

not detailed here but

is expected to be high.

[Tosh et al., 2018]

MRS4478 (phenyl p-

carboxamide)

Potent antagonist

(fluorescent assay).

Specific quantitative

data on selectivity is

not detailed here but

is expected to be high.

[Tosh et al., 2018]
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To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided in DOT language script for use with Graphviz.

P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by its endogenous agonist, UDP-glucose, initiates a signaling

cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a

decrease in intracellular cAMP levels, and the modulation of downstream effectors such as the

ERK1/2 and p38 MAP kinases, ultimately influencing cellular responses like chemotaxis.
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Caption: P2Y14 Receptor Signaling Cascade.

Experimental Workflow for Assessing P2Y14R
Antagonism
The following workflow outlines the key steps to experimentally validate the antagonist activity

of a compound like PPTN Mesylate on the P2Y14 receptor.
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In Vitro Assays
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Caption: Workflow for P2Y14R Antagonist Characterization.

Experimental Protocols
The reproducibility of experimental findings is critically dependent on the meticulous execution

of standardized protocols. Below are detailed methodologies for key assays used to

characterize P2Y14 receptor antagonists.
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cAMP Accumulation Assay
This assay measures the ability of a P2Y14R antagonist to counteract the agonist-induced

inhibition of adenylyl cyclase.

Cell Culture: Culture C6 glioma cells stably expressing the human P2Y14 receptor (P2Y14-

C6) in F-12 medium supplemented with 10% fetal bovine serum.

Cell Plating: Plate cells in 24-well plates and allow them to adhere overnight.

Labeling: Label the cellular ATP pool by incubating the cells with [3H]adenine in serum-free

medium for 2 hours.

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of PPTN
Mesylate or an alternative antagonist for 15-30 minutes.

Agonist Stimulation: Stimulate the cells with a known concentration of UDP-glucose (e.g.,

100 nM) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to

stimulate adenylyl cyclase) for 10-15 minutes.

Lysis and cAMP Isolation: Terminate the reaction by aspirating the medium and lysing the

cells with a lysis buffer. Isolate the [3H]cAMP by sequential column chromatography.

Quantification: Determine the amount of [3H]cAMP using liquid scintillation counting.

Data Analysis: Calculate the inhibition of the UDP-glucose response at each antagonist

concentration and determine the IC50 or Ki value.

ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of P2Y14R antagonists on the downstream signaling

molecule ERK1/2.

Cell Culture and Starvation: Culture appropriate cells (e.g., differentiated HL-60) and serum-

starve them for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

Antagonist Pre-incubation: Treat the cells with the desired concentrations of PPTN Mesylate
or alternative antagonists for 30 minutes.
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Agonist Stimulation: Stimulate the cells with UDP-glucose for 5-10 minutes.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation

assay (RIPA) buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-

polyacrylamide gel and transfer them to a PVDF membrane.

Immunoblotting: Block the membrane with 5% BSA or non-fat milk and then incubate with a

primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, probe with a

horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to

normalize for protein loading.

Densitometry Analysis: Quantify the band intensities to determine the relative change in p-

ERK1/2 levels.

Chemotaxis Assay
This assay evaluates the ability of a P2Y14R antagonist to block the migration of cells towards

an agonist.

Cell Preparation: Use a relevant cell type, such as differentiated HL-60 cells or primary

neutrophils, and resuspend them in an appropriate assay medium.

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous

membrane separating the upper and lower wells.

Chemoattractant and Antagonist Loading: Add the chemoattractant (UDP-glucose) to the

lower wells. Add the cell suspension to the upper wells. The antagonist (PPTN Mesylate or
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alternative) can be added to the upper well with the cells, the lower well with the

chemoattractant, or both, depending on the experimental design.

Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for

cell migration.

Cell Fixation and Staining: After incubation, remove the non-migrated cells from the top of

the membrane. Fix and stain the migrated cells on the underside of the membrane.

Quantification: Count the number of migrated cells in several fields of view under a

microscope.

Data Analysis: Compare the number of migrated cells in the presence and absence of the

antagonist to determine the percentage of inhibition and calculate the IC50 value.

Conclusion
The available experimental data for PPTN Mesylate demonstrates a high degree of

reproducibility, particularly concerning its potency and selectivity as a P2Y14 receptor

antagonist. The consistent findings across multiple studies provide a solid foundation for its use

as a pharmacological tool and a lead compound for the development of novel anti-inflammatory

and immunomodulatory therapeutics. The detailed protocols provided in this guide are intended

to facilitate the replication of these findings and to support further research into the role of the

P2Y14 receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13445740#reproducibility-of-pptn-mesylate-
experimental-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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